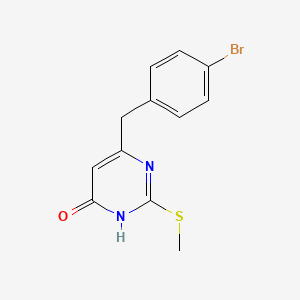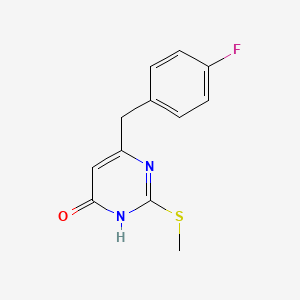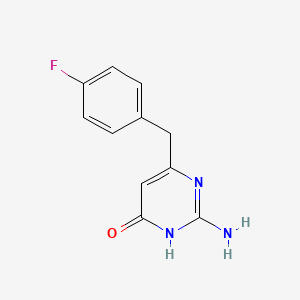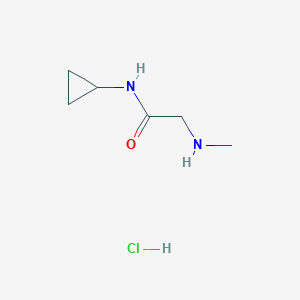
(2R,3R,4S,5R)-2-methylpiperidine-3,4,5-triol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S,5R)-2-methylpiperidine-3,4,5-triol hydrochloride is a chemical compound with a unique structure characterized by a piperidine ring substituted with three hydroxyl groups and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-methylpiperidine-3,4,5-triol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected piperidine derivative.
Methylation: The methyl group is introduced at the 2-position using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Deprotection and Hydrochloride Formation: The final step involves deprotecting the hydroxyl groups and converting the compound to its hydrochloride salt form using hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4S,5R)-2-methylpiperidine-3,4,5-triol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form derivatives with fewer hydroxyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol (CH3OH).
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(2R,3R,4S,5R)-2-methylpiperidine-3,4,5-triol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R,3R,4S,5R)-2-methylpiperidine-3,4,5-triol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- (2R,3R,4S,5R)-2-(6-amino-8-[(3,4-dichlorophenyl)methyl]-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Uniqueness
(2R,3R,4S,5R)-2-methylpiperidine-3,4,5-triol hydrochloride is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H14ClNO3 |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-methylpiperidine-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-3-5(9)6(10)4(8)2-7-3;/h3-10H,2H2,1H3;1H/t3-,4-,5-,6+;/m1./s1 |
Clave InChI |
SHSBWMUIVLOMIL-ILLHIODVSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H]([C@@H](CN1)O)O)O.Cl |
SMILES canónico |
CC1C(C(C(CN1)O)O)O.Cl |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Cyclopentyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1493782.png)
![2-[Cyclohexyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1493785.png)








